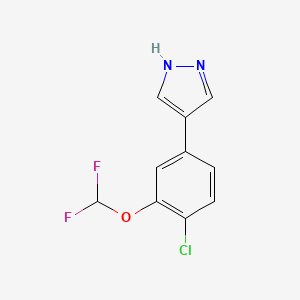

4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-[4-chloro-3-(difluoromethoxy)phenyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2N2O/c11-8-2-1-6(7-4-14-15-5-7)3-9(8)16-10(12)13/h1-5,10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPIWRBAYVRLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNN=C2)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

The synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate involves a multi-step process as described in a patent.

- Mixing o-chlorotrifluoromethane and acetic anhydride, followed by the addition of concentrated nitric acid at a controlled temperature of 10-15°C. This mixture is then stirred for 3-4 hours to facilitate the reaction. The organic phase is collected after washing with a 4-6% sodium hydroxide aqueous solution to adjust the pH to 7.5-8.0.

- The organic phase is mixed with activated carbon and $$FeCl3 \cdot 6H2O$$ in ethanol, heated to reflux, and slowly treated with an 80% hydrazine hydrate solution. The mixture is filtered while hot, and the ethanol is evaporated from the filtrate. The organic phase is then extracted using an organic solvent.

- Triphosgene and a catalyst are added to an organic solvent and stirred until dissolved. The organic phase from the previous step is added dropwise, maintaining a temperature of -5°C. After the addition, the mixture is heated to reflux and reacted for 3-5 hours. The organic solvent is then removed under reduced pressure.

- The resulting crude product is rectified under a vacuum of ≤ -0.096 MPa, with a rectification temperature of 95-100°C to obtain the final product, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes

- The synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes is achieved through the formylation of corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions.

- Optimal reaction conditions were determined using 1-methyl-3-propyl-5-chloro-1H-pyrazole as a model compound at 70°C.

- The target pyrazole can undergo dehydrochlorination under the reaction conditions, yielding 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde in a small yield.

- The reaction scope is broad, but pyrazoles bearing strong electron-withdrawing groups on the benzene ring or bulky moieties may show low reactivity, resulting in low conversion rates.

Preparation of Alkyl 3-Difluoromethyl-1-Methyl-1h-Pyrazole-4

- The process involves the acidification of the sodium enolate of alkyl difluoroacetoacetate using carbonic acid, which is generated in situ by reacting carbon dioxide with water.

- Water is added to the reaction mixture, followed by the introduction of carbon dioxide (gaseous or solid). The pressure is maintained between approximately 0.1 kg/cm² to 2 kg/cm² for 1 to 3 hours, causing the pH to drop to around 5 to 7.

- The purified alkyl difluoroacetoacetate is coupled with trialkyl orthoformate in acetyl anhydride, yielding alkyl 2-alkomethylene- -difluoro-3-oxobutyrate.

- The ring-closing reaction to form the pyrazole ring is performed in a two-phase system with a weak base, such as sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate.

- The sodium/potassium carbonate and methylhydrazine dissolve in water. The solution is cooled to -20°C to 5°C. The alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate is dissolved in a water-immiscible organic solvent (toluene or xylene) and slowly added to the aqueous phase. The reaction completes in 1 to 3 hours with effective stirring. The organic phase is separated and concentrated under vacuum. The residual solid is dissolved into a mixed solvent system of toluene and petroleum ether after heating. The product is obtained with high purity (99.90%), precipitating out of the solution and collected by filtration.

Synthesis of 1-((1,3-diphenyl-1H-pyrazole-4-yl)methylene)-2-(quinoline-3-yl) Hydrazine

- Substituted 1,3-diphenyl 1H-pyrazoles 4-carbaldehyde is added to a solution of 3-hydrazinyl quinoline in ethanol. The mixture is heated and refluxed for three hours.

- After cooling, crystals form, and the solid is collected by filtration and drying. The final product is recrystallized from dioxane.

General Synthetic Procedure for Intermediates

- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is dissolved in DMF, then phenylboronic acid, cupric acetate, and pyridine are added. The resulting mixture is monitored by TLC and reacted at ambient temperature for approximately 24 hours, then filtrated with kieselguhr, and extracted with ethyl acetate. The organic layer is washed with $$NaHCO_3$$, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is recrystallized from ethanol to yield the product as a white crystalline solid.

- A solution of compound in THF is treated with lithium hydroxide and reacted at 70 °C for about 2 hours. The solution is concentrated in vacuo, the pH is adjusted to 5 with hydrochloric acid, the reaction mixture is filtered, and the filtrate is washed with water to give 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white crystalline solid.

Chemical Reactions Analysis

4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

Neurological Applications

This compound has been studied for its potential to modulate the function of NMDA receptors, particularly GluN2B-containing NMDA receptors. Such modulation is relevant for treating various neurological and psychiatric disorders, including:

- Bipolar Disorder

- Major Depressive Disorder

- Treatment-Resistant Depression

- Alzheimer's Disease

- Parkinson's Disease

Research indicates that compounds targeting these receptors can alleviate symptoms associated with these conditions by influencing excitatory neurotransmission and neuroplasticity .

Oncology Applications

4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole also shows promise as an inhibitor of specific kinases involved in cancer progression. For example, it has been linked to the inhibition of AXL kinase, which plays a role in tumor growth and metastasis. The following points summarize its potential in oncology:

- AXL Kinase Inhibition : This action may impede cancer cell proliferation and survival.

- Multi-target Drug Development : The compound can be modified to enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Case Study 1: Treatment of Depression

A study published in Biological Psychiatry explored the efficacy of NMDA receptor modulators in treating depression. The findings suggest that derivatives similar to this compound could significantly reduce depressive symptoms in animal models .

Case Study 2: Cancer Therapy

Research conducted on AXL inhibitors highlighted the potential of pyrazole derivatives in reducing tumor size in xenograft models. The study indicated that compounds like this compound could serve as lead compounds for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Effects: The specific effects depend on the nature of the molecular targets and pathways involved.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogen atoms (Cl, Br, F) significantly impact molecular conformation and intermolecular interactions. For example:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its bromo-analog (Compound 5) are isostructural but exhibit slight adjustments in crystal packing to accommodate Cl vs. Br substituents. Both compounds share similar conformations but differ in halogen-dependent van der Waals interactions, which may affect therapeutic binding site interactions .

- 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (C₁₀H₉FN₂) has a smaller molecular weight (176.19 g/mol) compared to the target compound, reflecting reduced steric bulk due to the absence of the difluoromethoxy group .

Table 1: Halogen-Substituted Pyrazole Derivatives

Trifluoromethyl-Containing Derivatives

The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity. Key examples include:

- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (C₁₈H₁₃ClF₃N₂O): This compound combines Cl, CF₃, and methoxy groups, demonstrating the synergistic effects of halogen and electron-withdrawing substituents on insecticidal activity .

- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 656825-76-2): Features both CF₃ and OCHF₂ groups, highlighting the role of fluorinated substituents in agrochemical applications .

Table 2: Trifluoromethyl-Substituted Pyrazole Derivatives

Alkoxy and Aryl-Substituted Derivatives

Alkoxy groups (e.g., OCH₃, OC₂H₅) influence solubility and synthetic yields:

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole : Synthesized via Ullmann coupling with a 73% yield, demonstrating the efficiency of copper-catalyzed reactions for aryl introduction .

- (Z)-4-(4-Chlorostyryl)-3-(2-decyloxyphenyl)-1H-pyrazole (5c) : Exhibits lower synthetic yield (18%) due to steric challenges from the decyloxy chain .

Table 3: Alkoxy/Aryl-Substituted Pyrazole Derivatives

Pharmacologically Active Derivatives

Pyrazole derivatives often target biological receptors:

- ERα antagonist MPP and ERβ antagonist PHTPP : These compounds use pyrazole cores with substituted phenyl groups for selective receptor binding, illustrating the importance of substituent positioning .

- 5-Chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide : Shows insecticidal activity at 50 mg/L, emphasizing the role of carboxamide and CF₃ groups in bioactivity .

Biological Activity

4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole, with the chemical formula C10H8ClF2N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorinated and difluoromethoxy phenyl group. Its structural characteristics contribute to its biological activity, particularly in terms of enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. For instance, it may act on Janus kinase (JAK) pathways, which are critical in various inflammatory diseases .

- Receptor Modulation : It has potential applications in modulating neurotransmitter receptors, particularly NMDA receptors associated with central nervous system disorders .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. The mechanism was linked to JAK inhibition, highlighting its potential for treating autoimmune diseases .

- Neuroprotection : In a model of excitotoxicity, this compound was found to protect neuronal cells from damage induced by excessive glutamate signaling. This effect was attributed to its ability to modulate NMDA receptor activity, suggesting therapeutic implications for conditions like Alzheimer's disease .

- Anticancer Activity : Research indicated that the compound exhibited selective cytotoxicity against breast cancer cell lines. The study reported that treatment with this compound led to increased apoptosis and decreased cell proliferation .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole and its derivatives?

The synthesis typically involves condensation reactions between substituted hydrazines and β-diketones or α,β-unsaturated ketones. For example:

- Mannich reactions are used to introduce amine functionalities via intermediates like diazacrown ethers .

- Suzuki-Miyaura cross-coupling is employed for aryl-aryl bond formation, using boronic ester intermediates (e.g., pinacol boronate derivatives) .

- Flash chromatography (e.g., ethyl acetate/petroleum ether systems) is critical for purifying intermediates, yielding products with >73% purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : , , and NMR are used to confirm substituent positions and fluorine environments. For example, values for pyrazole protons typically appear at 6.5–8.5 ppm .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and functional groups .

- Melting point analysis : Ranges (e.g., 88–90°C or 142–144°C) help verify purity and crystallinity .

Q. What safety precautions are critical when handling halogenated pyrazole derivatives?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with irritants .

- Ventilation : Work in fume hoods to prevent inhalation of volatile byproducts (e.g., chlorinated or fluorinated intermediates) .

- Waste disposal : Halogenated waste must be segregated and treated as hazardous due to potential aquatic toxicity .

Advanced Research Questions

Q. How can substituent effects on the phenyl ring influence the compound’s reactivity and bioactivity?

- Electron-withdrawing groups (e.g., -Cl, -CF) enhance electrophilic substitution but reduce nucleophilic attack. For example, 4-chloro substituents stabilize the pyrazole ring via resonance, while difluoromethoxy groups increase lipophilicity .

- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder crystallization but improve binding affinity in enzyme inhibition studies .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Variable-temperature NMR : Resolves dynamic processes like tautomerism. For example, 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole coexist in crystals, requiring low-temperature () NMR to distinguish tautomers .

- X-ray crystallography : Provides unambiguous structural confirmation. Crystal parameters (e.g., triclinic space group, Å) validate bond lengths and angles .

Q. What methodologies optimize yield in multi-step syntheses of pyrazole derivatives?

- Microwave/ultrasound-assisted synthesis : Reduces reaction time from hours to minutes (e.g., ultrasound accelerates condensation of pyrazolones and aldehydes by 50%) .

- Protecting group strategies : Use of tosyl (Ts) groups stabilizes intermediates during arylations, achieving yields >95% .

Q. How do computational models predict structure-activity relationships (SAR) for this compound?

- DFT calculations : Optimize geometries and predict electrostatic potential maps to identify reactive sites (e.g., nucleophilic pyrazole N-atoms) .

- Molecular docking : Simulates binding interactions with targets like carbonic anhydrase or prostaglandin synthases, correlating substituent positions with IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.